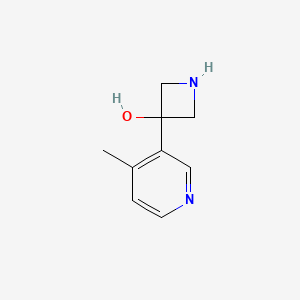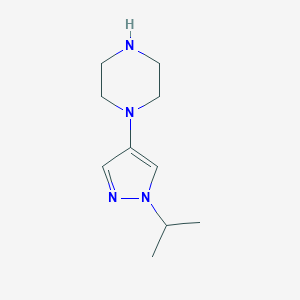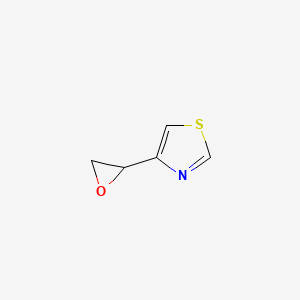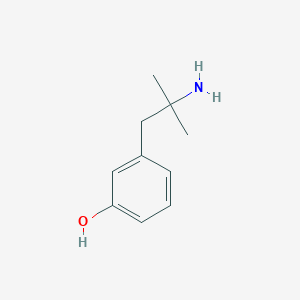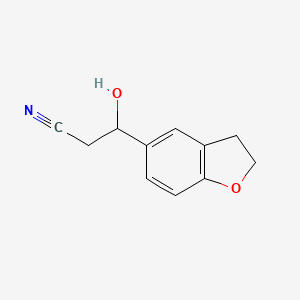![molecular formula C6H5N3S2 B13601855 [4,5'-Bithiazol]-2-amine](/img/structure/B13601855.png)
[4,5'-Bithiazol]-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4,5’-Bithiazol]-2-amine is a heterocyclic compound containing two thiazole rings connected by a single bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4,5’-Bithiazol]-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a thioamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the bithiazole ring system.
Industrial Production Methods
Industrial production of [4,5’-Bithiazol]-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
化学反応の分析
Types of Reactions
[4,5’-Bithiazol]-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted bithiazole compounds.
科学的研究の応用
[4,5’-Bithiazol]-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as conductive polymers and dyes.
作用機序
The mechanism of action of [4,5’-Bithiazol]-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The compound’s structure allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity.
類似化合物との比較
Similar Compounds
2-Amino-4’-methyl-4,5’-bithiazol-2’-yl: A derivative with a methyl group, showing similar but distinct biological activities.
2,4’-Dimethyl-[4,5’-bithiazol]-2-yl amino derivatives: Known for their selective inhibition of TRPV4 channels.
Uniqueness
[4,5’-Bithiazol]-2-amine is unique due to its specific arrangement of thiazole rings and the presence of an amino group, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C6H5N3S2 |
|---|---|
分子量 |
183.3 g/mol |
IUPAC名 |
4-(1,3-thiazol-5-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H5N3S2/c7-6-9-4(2-10-6)5-1-8-3-11-5/h1-3H,(H2,7,9) |
InChIキー |
DFAORZZNBXBWAJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC=N1)C2=CSC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





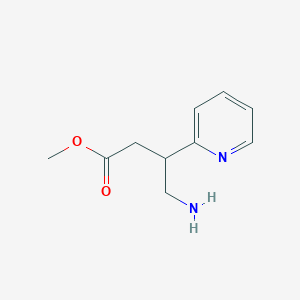
![6lambda6-Thiaspiro[3.4]octane-6,6,8-trione](/img/structure/B13601806.png)

